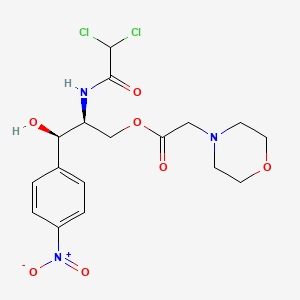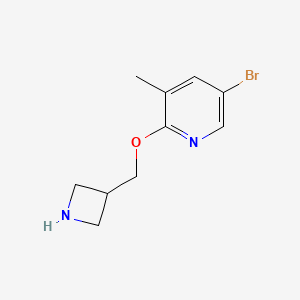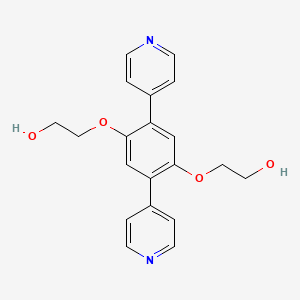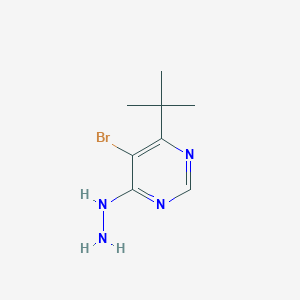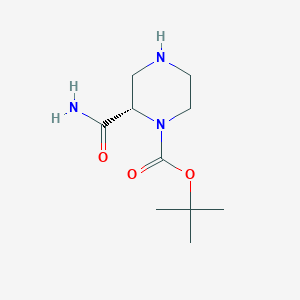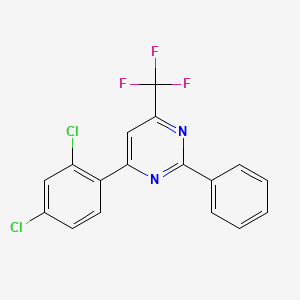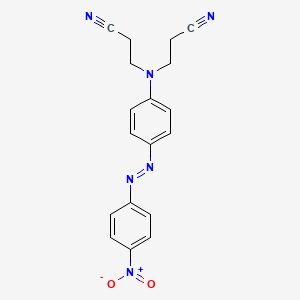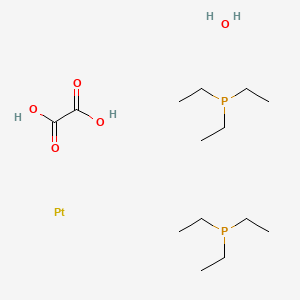
oxalic acid;platinum;triethylphosphane;hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oxalic acid;platinum;triethylphosphane;hydrate is a coordination compound that combines oxalic acid, platinum, triethylphosphane, and water molecules
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of oxalic acid;platinum;triethylphosphane;hydrate typically involves the reaction of oxalic acid with a platinum precursor in the presence of triethylphosphane. The reaction is carried out in an aqueous medium, and the resulting product is isolated as a hydrate. The general reaction can be represented as follows:
[ \text{PtCl}_2 + \text{(C}_2\text{H}_5\text{)_3P} + \text{(COOH)}_2 + \text{H}_2\text{O} \rightarrow \text{[Pt(C}_2\text{H}_5\text{)_3P}_2\text{(COO)}_2\text{]} \cdot \text{H}_2\text{O} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and purification systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Oxalic acid;platinum;triethylphosphane;hydrate can undergo various types of chemical reactions, including:
Oxidation: The platinum center can be oxidized, leading to changes in the oxidation state of the metal.
Reduction: The compound can be reduced under specific conditions, affecting the coordination environment of the platinum.
Substitution: Ligands such as triethylphosphane can be substituted with other ligands, altering the properties of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas can be used.
Substitution: Ligand exchange reactions can be carried out using various phosphines or other coordinating ligands.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of platinum(IV) complexes, while reduction can yield platinum(0) species.
Aplicaciones Científicas De Investigación
Oxalic acid;platinum;triethylphosphane;hydrate has several scientific research applications:
Chemistry: Used as a catalyst in various organic reactions, including hydrogenation and carbon-carbon coupling reactions.
Biology: Investigated for its potential use in biological systems, particularly in the study of metal-ligand interactions.
Medicine: Explored for its potential anticancer properties, leveraging the cytotoxic effects of platinum compounds.
Industry: Utilized in the development of advanced materials, including conductive polymers and nanomaterials.
Mecanismo De Acción
The mechanism of action of oxalic acid;platinum;triethylphosphane;hydrate involves the coordination of the platinum center with ligands, which can influence the reactivity and stability of the compound. The molecular targets and pathways involved depend on the specific application. For example, in catalysis, the platinum center can facilitate the activation of substrates, while in biological systems, it may interact with biomolecules such as DNA.
Comparación Con Compuestos Similares
Similar Compounds
Oxaliplatin: A platinum-based anticancer drug with a similar coordination environment.
Cisplatin: Another platinum-based drug used in chemotherapy.
Carboplatin: A derivative of cisplatin with different pharmacokinetic properties.
Uniqueness
Oxalic acid;platinum;triethylphosphane;hydrate is unique due to the presence of triethylphosphane as a ligand, which can influence the electronic properties and reactivity of the platinum center. This makes it distinct from other platinum compounds that may have different ligands and coordination environments.
Propiedades
Número CAS |
207596-31-4 |
|---|---|
Fórmula molecular |
C14H34O5P2Pt |
Peso molecular |
539.4 g/mol |
Nombre IUPAC |
oxalic acid;platinum;triethylphosphane;hydrate |
InChI |
InChI=1S/2C6H15P.C2H2O4.H2O.Pt/c2*1-4-7(5-2)6-3;3-1(4)2(5)6;;/h2*4-6H2,1-3H3;(H,3,4)(H,5,6);1H2; |
Clave InChI |
FJDZXBLTLIXMTO-UHFFFAOYSA-N |
SMILES canónico |
CCP(CC)CC.CCP(CC)CC.C(=O)(C(=O)O)O.O.[Pt] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


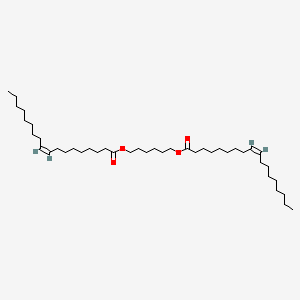
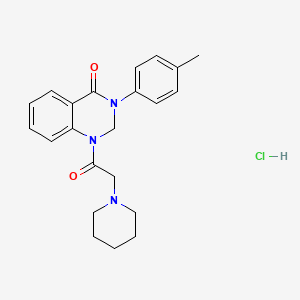
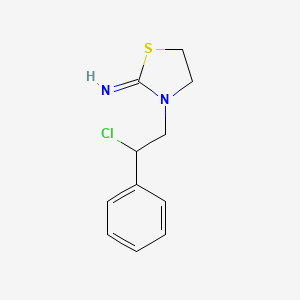
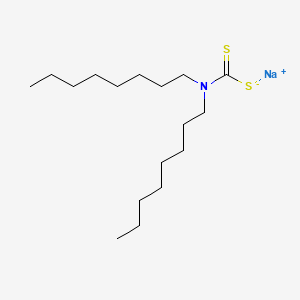
![1,2-Ethanediamine, N,N'-dioctyl-N-[2-(octylamino)ethyl]-](/img/structure/B13731165.png)
